6-(Diethoxyphosphoryl)hexanoic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

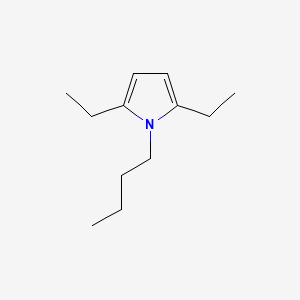

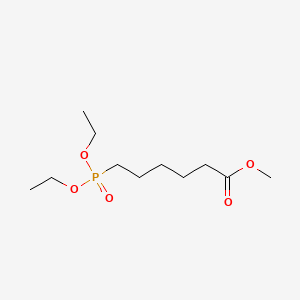

6-(Diethoxyphosphoryl)hexanoic acid methyl ester is a chemical compound with the molecular formula C7H14O4P . It is the methyl ester of hexanoic acid (also known as caproic acid ). This colorless liquid organic compound is found naturally in various foods and has a role as a plant metabolite. It can also be present in the cytoplasm of cells .

Synthesis Analysis

6-(Diethoxyphosphoryl)hexanoic acid methyl ester can be industrially produced for use as a flavoring agent . The synthesis involves combining methanol with hexanoic acid . Multi-tonne quantities of this compound are manufactured for its flavor-enhancing properties .

Molecular Structure Analysis

The chemical formula of 6-(Diethoxyphosphoryl)hexanoic acid methyl ester is C7H14O4P . Its structure consists of a hexanoic acid moiety (caproic acid) with a methyl ester group attached to the oxygen atom. The ester linkage is formed between the carboxylic acid group and the methanol molecule .

Chemical Reactions Analysis

As an ester, 6-(Diethoxyphosphoryl)hexanoic acid methyl ester can undergo typical ester reactions, such as hydrolysis (breaking down into hexanoic acid and methanol) or transesterification (interchanging the ester group with another alcohol). These reactions are essential for its flavor development and utilization in various applications .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis of Fluorescent Dyes : A study by Jaung (2006) discusses the synthesis of new quinoxaline fluorescent dyes, involving a compound structurally related to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester. These dyes exhibit variable absorption and fluorescent properties based on the electron-donating ability of their groups, indicating potential applications in materials science and chemistry (Jaung, 2006).

Transdermal Permeation Enhancers : Farsa, Doležal, and Hrabálek (2010) developed a series of alkyl esters and amides of hexanoic acid, including derivatives similar to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester. These compounds showed significant activity as transdermal permeation enhancers, which could be beneficial in pharmaceutical applications (Farsa, Doležal, & Hrabálek, 2010).

Organic Synthesis : Kraiem, Abdullah, and Amri (2003) described the synthesis of 2-[alkylamino(diethoxyphosphoryl)methyl]acrylic ethyl esters, showcasing the versatility of compounds related to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester in organic synthesis. This study suggests potential applications in organic chemistry and material science (Kraiem, Abdullah, & Amri, 2003).

Development of Therapeutic Drugs : Ito et al. (2003) developed a practical method for synthesizing a key intermediate compound for therapeutic drugs targeting neurodegenerative diseases. Their process involved a compound structurally similar to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester, indicating its potential application in medical research and drug development (Ito et al., 2003).

Insecticide Analysis : Zhang et al. (2008) synthesized two haptens, including a compound similar to 6-(Diethoxyphosphoryl)hexanoic acid methyl ester, for the development of a sensitive ELISA for analyzing the insecticide fenthion in fruit samples. This highlights the compound's relevance in analytical chemistry and agriculture (Zhang et al., 2008).

Safety And Hazards

Eigenschaften

IUPAC Name |

methyl 6-diethoxyphosphorylhexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23O5P/c1-4-15-17(13,16-5-2)10-8-6-7-9-11(12)14-3/h4-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBYPJXMYBIMHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCCCCC(=O)OC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Diethoxyphosphoryl)hexanoic acid methyl ester | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[(3,5-Dichlorophenyl)amino][(diphenylmethyl)amino]methylene]-glycine](/img/structure/B599412.png)